Antimony selenide (Sb2Se3)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Suitable bandgap: Sb₂Se₃ possesses a bandgap of approximately 1.1-1.2 eV []. This value is considered ideal for capturing a significant portion of the solar spectrum while balancing the need for high voltage output.

- High light absorption coefficient: Sb₂Se₃ exhibits a remarkably high light absorption coefficient, exceeding 10⁵ cm⁻¹ for sunlight []. This translates to efficient absorption of incident light, maximizing the generation of electron-hole pairs necessary for electricity production.

- Favorable crystal structure: Unlike traditional cubic absorbers, Sb₂Se₃ boasts a unique quasi-one-dimensional (Q1D) crystalline structure. This structure minimizes carrier recombination at grain boundaries, a significant efficiency-limiting factor in solar cells.

These combined properties make Sb₂Se₃ a compelling candidate for developing high-performance and cost-effective solar cells. Extensive research is ongoing to improve the efficiency and stability of Sb₂Se₃-based solar cells through various approaches, including:

- Fabrication methods: Researchers are exploring diverse techniques for fabricating Sb₂Se₃ thin films, such as physical vapor deposition, chemical bath deposition, and hydrothermal methods. Optimizing these methods is crucial for achieving high-quality films with desirable properties for efficient solar energy conversion.

- Interface engineering: Tailoring the interfaces between Sb₂Se₃ and other materials within the solar cell structure is crucial for facilitating charge carrier transport and minimizing recombination losses. Various strategies, such as incorporating dopants or employing specific buffer layers, are being explored to optimize these interfaces.

- Stability enhancement: While Sb₂Se₃ exhibits good intrinsic stability, further improvements are necessary for long-term device operation. Research is ongoing to address potential degradation mechanisms, such as oxidation and photocorrosion, through strategies like surface passivation and compositional modifications.

Antimony selenide, with the chemical formula Antimony triselenide (Sb2Se3), is a binary compound that crystallizes in an orthorhombic space group. It is characterized by its layered structure, which allows for easy exfoliation into two-dimensional materials. Antimony selenide exhibits unique physical properties, including high electron mobility and thermoelectric efficiency, making it a promising candidate for various applications in electronics and energy conversion technologies. The material is also noted for its stability and potential as a topological insulator, which may enable novel electronic phenomena .

This reaction typically occurs under controlled conditions of temperature and pressure to yield pure antimony selenide. Additionally, antimony selenide can undergo reactions with other compounds to form heterojunctions, which are essential in solar cell technology .

Antimony selenide can be synthesized through various methods:

- Bridgman Method: This technique involves melting the components together and allowing them to crystallize slowly as they cool.

- Chemical Vapor Transport: This method uses gaseous precursors to deposit antimony selenide onto a substrate.

- Sputtering: In this process, a target material is bombarded with ions to release atoms that then deposit onto a substrate.

- Solution Processing: This involves dissolving precursors in a solvent and depositing them onto a substrate through techniques like spin-coating or inkjet printing.

Each method has distinct advantages regarding purity, scalability, and the resulting crystal quality .

Antimony selenide has several significant applications:

- Solar Cells: As a p-type semiconductor, it is widely used as an absorber layer in thin-film solar cells due to its suitable bandgap and efficient light absorption properties.

- Thermoelectric Devices: Its high thermoelectric efficiency makes it suitable for converting heat into electricity.

- Electronics: Antimony selenide's properties as a topological insulator open avenues for advanced electronic devices that exploit quantum phenomena.

Research continues into optimizing its performance in these applications, particularly in enhancing the efficiency of solar cells .

Antimony selenide shares similarities with several other compounds, particularly those within the same group or exhibiting similar properties:

| Compound Name | Formula | Key Properties |

|---|---|---|

| Antimony telluride | Sb2Te3 | Topological insulator; high thermoelectric efficiency |

| Bismuth selenide | Bi2Se3 | Topological insulator; used in spintronic devices |

| Lead sulfide | PbS | Semiconductor; used in infrared detectors |

| Cadmium telluride | CdTe | Widely used in thin-film solar cells |

Antimony selenide is unique due to its layered structure and potential for exfoliation into two-dimensional materials, which is less common among these similar compounds. Its combination of properties makes it particularly interesting for applications in next-generation electronic devices and renewable energy technologies .

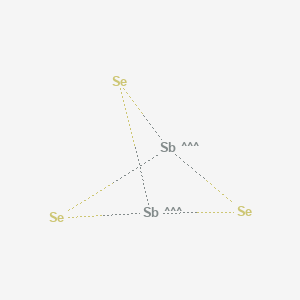

Antimony selenide exhibits a distinctive quasi-one-dimensional crystal structure that fundamentally distinguishes it from conventional three-dimensional semiconductor materials [1]. The compound crystallizes in the orthorhombic space group Pnma (space group number 62) with lattice parameters a = 11.794 Å, b = 3.986 Å, and c = 11.648 Å [2] [7]. This anisotropic structure comprises covalently bonded one-dimensional ribbons with the chemical formula (Sb4Se6)n that extend along the crystallographic b-axis direction [1] [3].

The fundamental building blocks of the antimony selenide structure consist of these ribbon-like units where antimony atoms are coordinated by selenium atoms in a distorted octahedral environment [5]. Each ribbon contains alternating antimony and selenium atoms arranged in a zig-zag pattern, with strong covalent bonds maintaining the structural integrity within individual ribbons [24]. The quasi-one-dimensional nature of these ribbons results in highly anisotropic physical properties, with significantly enhanced electrical conductivity along the ribbon direction compared to perpendicular orientations [24] [26].

Structural analysis reveals that the antimony atoms within the ribbons adopt a formal oxidation state of +3, while selenium atoms maintain a -2 oxidation state [3]. The bonding character exhibits predominantly covalent nature, as evidenced by the compound's black color and semiconducting properties [3]. Temperature-dependent structural studies demonstrate that antimony selenide maintains its orthorhombic phase stability down to at least 40 K, with exclusively positive thermal expansion coefficients along all crystallographic directions [20] [21].

| Property | Value | Reference |

|---|---|---|

| Space Group | Pnma | [2] [7] |

| Space Group Number | 62 | [2] [7] |

| Crystal System | Orthorhombic | [2] [7] |

| Lattice Parameter a (Å) | 11.794-11.77 | [2] [7] [20] [21] |

| Lattice Parameter b (Å) | 3.986-3.962 | [2] [7] [20] [21] |

| Lattice Parameter c (Å) | 11.648-11.62 | [2] [7] [20] [21] |

| Unit Cell Volume (ų) | 541.872 | [7] |

| Z (Formula Units) | 4 | [7] |

| Temperature Range (K) | 40-300 | [20] [21] |

Van der Waals Interactions Between Ribbons

The adjacent (Sb4Se6)n ribbons in antimony selenide are held together exclusively through weak van der Waals forces, creating a layered structure with pronounced anisotropy [1] [5]. These inter-ribbon interactions are significantly weaker than the intra-ribbon covalent bonds, resulting in distinct physical and electronic properties along different crystallographic directions [24]. The van der Waals bonding between ribbons facilitates easy cleavage along specific crystallographic planes, particularly the (100) plane in the Pnma setting [25].

Experimental investigations using scanning tunneling microscopy and atomic force microscopy have confirmed that the van der Waals interactions between ribbons create well-defined cleavage planes that expose parallel edges of the ribbon structures [24]. The cleavage process consistently occurs along planes parallel to the ribbon axis, with cleavage steps invariably oriented along the ribbon directions [25]. This characteristic cleavage behavior demonstrates the pronounced anisotropy of internal friction forces within the material [24].

The van der Waals nature of inter-ribbon interactions has significant implications for electronic transport properties [26]. Carrier mobility exhibits strong directional dependence, with enhanced transport along the ribbon direction where covalent bonds provide efficient conduction pathways [24]. Conversely, transport perpendicular to the ribbons requires carriers to traverse the weaker van der Waals interfaces, resulting in reduced mobility and increased resistance [26]. This anisotropic transport behavior is reflected in the electronic band structure, where bands show greater dispersion and bandwidth along the ribbon direction compared to perpendicular orientations [24].

Crystallographic Orientation Studies

(hk1) Preferential Orientation

The preferential orientation of antimony selenide thin films along (hk1) crystallographic planes represents a critical factor in determining device performance characteristics [6] [9]. Research has demonstrated that films exhibiting (hk1) preferential orientation, particularly the (002) reflection in the Pnma setting, show significantly enhanced photovoltaic properties compared to randomly oriented polycrystalline materials [9]. This preferential orientation aligns the covalently bonded ribbons perpendicular to the substrate surface, facilitating efficient charge carrier transport along the ribbon direction [22].

Experimental studies have revealed that achieving (hk1) preferential orientation requires specific growth conditions, particularly selenium-rich environments during film deposition [9]. The formation of molybdenum diselenide interlayers at the substrate interface plays a crucial role in promoting oriented growth, with the preferential (001) orientation of molybdenum diselenide serving as a template for vertical ribbon alignment [9]. Rietveld analysis of X-ray diffraction patterns confirms that texture coefficients for (002) reflections increase dramatically under selenium-rich conditions, reaching values exceeding 4.0 compared to less than 2.0 for selenium-poor films [9].

The relationship between selenium content and crystallographic orientation follows a clear threshold behavior around stoichiometric conditions [9]. Below stoichiometric selenium concentrations, films exhibit predominantly random orientation with small crystal domains and disordered grain growth [9]. Above stoichiometric conditions, the presence of selenium-rich secondary phases, particularly molybdenum diselenide, promotes abrupt enhancement of (002) reflections and improved ribbon alignment [9].

| Orientation Type | Growth Conditions | Transport Properties | Reference |

|---|---|---|---|

| (hk1) Preferential | Se-rich environment | Enhanced along ribbons | [6] [9] |

| (002) Preferred | MoSe2 back contact | Vertical ribbon alignment | [9] |

| (211) Oriented | TiO2 substrate, photonic curing | Ribbons inclined 37° to substrate | [23] |

| (221) Oriented | TiO2 substrate, photonic curing | Ribbons inclined 44° to substrate | [23] |

| (020) Parallel | Mo substrate | Poor inter-ribbon transport | [23] |

| (120) Parallel | ITO substrate | Poor inter-ribbon transport | [10] [23] |

Columnar Growth Mechanisms

Columnar growth mechanisms in antimony selenide thin films involve the formation of vertically oriented, elongated crystalline structures that extend through the entire film thickness [13] [22]. This growth mode is particularly advantageous for photovoltaic applications as it provides direct conduction pathways for charge carriers while minimizing grain boundary recombination losses [13]. The implementation of seed layers on molybdenum substrates has proven effective in templating columnar growth by providing nucleation sites with preferred crystallographic orientations [13].

The columnar growth process begins with the formation of small-grained seed layers deposited at elevated temperatures, typically between 475°C and 525°C [13]. These seed layers establish preferential nucleation sites that direct subsequent film growth in specific crystallographic orientations [13]. Cross-sectional scanning electron microscopy reveals that successful seed layer implementation results in compact, void-free interfaces between the antimony selenide absorber layer and the molybdenum back electrode [13].

Temperature control during seed layer deposition critically influences the resulting columnar structure quality [13]. Seed layers deposited at 500°C produce optimal columnar growth with large-grained upper layers and minimal interfacial porosity [13]. In contrast, lower temperatures (475°C) result in incomplete interface densification, while higher temperatures (525°C) can lead to bi-layer structures with small-grained underlying regions [13]. The selenization kinetics during columnar growth can be regulated by controlling the collision rate and kinetic energy of selenium vapor particles, enabling unprecedented control over (001) orientation for vertical ribbon alignment [22].

Theoretical Modeling of Antimony Selenide Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and properties of antimony selenide, though standard implementations consistently underestimate the experimental band gap [12] [16] [17]. Most density functional theory studies employ the generalized gradient approximation with Perdew-Burke-Ernzerhof exchange-correlation functionals, yielding band gap values in the range of 0.8-1.0 eV compared to the experimental value of approximately 1.2 eV [12] [17]. These calculations typically utilize plane wave basis sets with energy cutoffs between 400-500 eV and k-point meshes optimized for the orthorhombic unit cell [16].

The electronic band structure calculations reveal that antimony selenide exhibits an indirect band gap with the valence band maximum located at the Γ point and the conduction band minimum positioned along high-symmetry directions in the Brillouin zone [12]. Density of states analysis demonstrates that the valence band maximum primarily comprises selenium p-orbitals, while the conduction band minimum contains significant contributions from both antimony and selenium orbitals [11]. The quasi-one-dimensional nature of the crystal structure manifests in the calculated band dispersion, with greater bandwidth and stronger dispersion along the ribbon direction compared to perpendicular orientations [24].

First-principles calculations of defect properties using density functional theory reveal complex defect chemistry with multiple intrinsic defects exhibiting formation energies below 2 eV [15] [16]. Selenium vacancies and antimony-selenium antisite defects emerge as dominant defect types under selenium-poor conditions, while selenium antisites and antimony vacancies become prevalent under selenium-rich conditions [16]. These theoretical predictions have guided experimental strategies for defect control through selenium compensation during film growth [16].

| Method | Implementation | Band Gap Results (eV) | Reference |

|---|---|---|---|

| Density Functional Theory | VASP, WIEN2k | 0.8-1.0 (underestimated) | [11] [12] [14] [15] [16] |

| Generalized Gradient Approximation | PBE Functional | 0.8-1.0 (underestimated) | [12] [16] [17] |

| GW Approximation | G0W0 Method | 1.21-1.22 | [12] [14] |

| Hybrid Density Functional Theory | HSE06 Hybrid Functional | 1.35-2.15 | [11] [15] |

| Plane Wave Cutoff Energy (eV) | 400-500 | N/A | [16] |

| k-point Mesh | Various (12×4×4 for primitive cell) | N/A | [16] |

GW Approximation Studies

The GW approximation provides significantly improved accuracy for electronic structure calculations of antimony selenide compared to standard density functional theory methods [12] [14]. GW calculations successfully reproduce the experimental band gap, yielding values of 1.21-1.22 eV that closely match spectroscopic measurements [12]. The G0W0 implementation, which performs single-shot GW corrections to density functional theory eigenvalues, represents the most commonly employed approach for antimony selenide electronic structure studies [14].

Recent GW approximation studies have focused on the optical properties and excitonic effects in antimony selenide [14]. These calculations incorporate Bethe-Salpeter equation solutions to account for electron-hole interactions and excitonic binding energies [14]. The results demonstrate that excitonic effects play a significant role in the optical absorption spectrum, particularly near the band edge where bound exciton states contribute to the observed optical transitions [14]. The anisotropic crystal structure leads to direction-dependent excitonic binding energies, with stronger binding along the ribbon direction compared to perpendicular orientations [14].

GW calculations have also been applied to study nitrogen-doped antimony selenide systems, revealing how impurity incorporation affects the electronic structure and optical properties [14]. These studies demonstrate that nitrogen doping can modify the band gap and introduce additional electronic states within the forbidden gap region [14]. The theoretical predictions from GW approximation studies provide valuable guidance for experimental doping strategies aimed at optimizing the electronic properties for specific applications [14].

Hybrid Density Functional Theory Approaches

Hybrid density functional theory approaches, particularly the HSE06 functional, offer superior accuracy for electronic structure calculations of antimony selenide compared to standard density functional theory methods [11] [15]. These calculations incorporate a fraction of exact Hartree-Fock exchange with density functional exchange-correlation terms, providing better treatment of electronic correlations and more accurate band gap predictions [15]. HSE06 calculations yield band gap values ranging from 1.35 to 2.15 eV depending on the specific system studied, representing significant improvement over standard density functional theory results [11] [15].

The application of hybrid density functional theory to defect calculations in antimony selenide has revealed complex defect chemistry with multiple transition levels within the band gap [15]. Cation-anion antisite defects, particularly selenium-on-antimony and antimony-on-selenium substitutions, exhibit low formation energies and possess multiple mid-gap transition levels that can act as recombination centers [15] [26]. These hybrid functional calculations demonstrate that antisite defects represent the most likely candidates for experimentally observed trap states in antimony selenide devices [15].

Physical Vapor Deposition Techniques

Physical vapor deposition methods represent the most extensively investigated approaches for antimony selenide thin film fabrication, offering precise control over film thickness, morphology, and crystalline orientation.

Thermal Evaporation

Thermal evaporation constitutes the foundational technique for antimony selenide thin film deposition, involving the heating of source material to produce vapor that subsequently condenses on the substrate surface.

3.1.1.1. Rapid Thermal Evaporation

Rapid thermal evaporation has emerged as a prominent technique for antimony selenide thin film fabrication, offering enhanced control over film quality compared to conventional thermal evaporation processes [1] [2]. The technique involves rapid heating of the source material, typically antimony selenide powder, to temperatures ranging from 400-600°C in vacuum conditions [1] [2]. The rapid heating profile enables better control over vapor composition and reduces the likelihood of selenium deficiency that commonly occurs in conventional thermal evaporation [1].

Research has demonstrated that rapid thermal evaporation can achieve solar cell efficiencies exceeding 6% when combined with appropriate post-processing treatments [1] [2]. The technique requires careful optimization of substrate temperature, typically maintained between 300-400°C, to ensure optimal film crystallinity and morphology [1]. The rapid heating profile minimizes thermal stress on the substrate while maintaining adequate vapor flux for uniform film deposition [2].

The primary challenge associated with rapid thermal evaporation is the complex temperature control required to maintain optimal deposition conditions [1]. The technique necessitates precise timing and temperature ramping to avoid compositional deviations that can adversely affect film quality [1].

3.1.1.2. Co-evaporation with Selenium

Co-evaporation with selenium represents a sophisticated approach to address the selenium deficiency commonly encountered in antimony selenide thin film deposition [3]. This technique involves the simultaneous evaporation of antimony selenide and elemental selenium from separate sources, enabling precise control over film stoichiometry [3].

The co-evaporation process typically operates at temperatures of 350-550°C, with independent control over the evaporation rates of both sources [3]. The selenium co-evaporation rate is carefully adjusted to compensate for selenium loss during the deposition process, ensuring stoichiometric antimony selenide formation [3]. This approach has demonstrated significant improvements in film quality, with enhanced crystallinity and reduced defect density compared to single-source evaporation [3].

Research findings indicate that co-evaporation with selenium can achieve solar cell efficiencies of 3.6%, representing the highest reported values for thermally evaporated antimony selenide films in superstrate configuration [3]. The technique requires sophisticated control systems to maintain optimal flux ratios between the two sources throughout the deposition process [3].

Close-Spaced Sublimation

Close-spaced sublimation represents a commercially viable technique for antimony selenide thin film deposition, offering high deposition rates and excellent scalability potential [4] [2] [5]. The technique involves positioning the source material and substrate in close proximity, typically separated by a few millimeters, within a controlled atmosphere [4] [5].

The close-spaced sublimation process operates at source temperatures of 400-500°C, with substrate temperatures maintained at 350-450°C [5] [6]. The small source-substrate distance enables high material utilization efficiency and rapid deposition rates, making the technique attractive for large-scale manufacturing applications [4] [5].

Experimental investigations have demonstrated that close-spaced sublimation can produce antimony selenide films with exceptionally large grain sizes, reaching micrometer dimensions [5] [6]. The technique enables control over crystal orientation through adjustment of deposition temperature, with higher temperatures favoring the formation of preferentially oriented films [6]. Solar cell efficiencies exceeding 6% have been achieved using close-spaced sublimation-deposited antimony selenide films [5] [6].

The process requires careful optimization of gas flow, pressure, and temperature parameters to achieve optimal film quality [5] [6]. The technique benefits from its compatibility with existing industrial infrastructure, particularly that developed for cadmium telluride solar cell manufacturing [4].

Vapor Transport Deposition

Vapor transport deposition has emerged as a breakthrough technique for antimony selenide thin film fabrication, achieving record-breaking solar cell efficiencies of 7.6% [7] [8] [9]. This technique enables independent control of source and substrate temperatures, addressing limitations inherent in rapid thermal evaporation systems [7] [9].

The vapor transport deposition process typically operates at source temperatures of 500-550°C with substrate temperatures maintained at 350-400°C [7] [9]. The independent temperature control enables optimization of vapor composition and substrate surface kinetics, resulting in films with superior crystallinity and reduced defect density [7] [9]. The technique has demonstrated the ability to reduce deep defect density by one order of magnitude compared to rapid thermal evaporation [7] [9].

Detailed process optimization has revealed that evaporation temperature, chamber pressure, and source-substrate distance represent critical parameters for achieving high-quality films [7] [9]. The optimal conditions include evaporation temperature of 510°C, pressure of 3.2 Pa, and source-substrate distance of 21 cm [7] [9]. These conditions result in antimony selenide films with enhanced crystallinity and improved optoelectronic properties [7] [9].

The vapor transport deposition technique offers significant advantages in terms of scalability and cost-effectiveness, leveraging established manufacturing processes from cadmium telluride photovoltaic technology [7] [8]. The technique enables continuous processing and high material utilization efficiency, making it suitable for large-scale production applications [7] [8].

Magnetron Sputtering

Magnetron sputtering represents a versatile technique for antimony selenide thin film deposition, offering excellent thickness control and uniform film coverage over large substrate areas [10] [11] [12].

3.1.4.1. Radio Frequency Magnetron Sputtering

Radio frequency magnetron sputtering enables the deposition of antimony selenide films at relatively low temperatures, ranging from room temperature to 400°C [10] [11] [12]. The technique employs an antimony selenide target material that is sputtered using radio frequency plasma, allowing for precise control over deposition rate and film thickness [10] [11] [12].

Research investigations have demonstrated that radio frequency magnetron sputtering can produce antimony selenide films with good uniformity and adhesion to various substrate materials [10] [11]. The technique requires post-deposition annealing to achieve optimal crystallinity, typically performed at temperatures of 250-350°C in inert atmosphere [10] [11]. Solar cell efficiencies of approximately 3.9% have been achieved using radio frequency magnetron sputtered antimony selenide films [11].

The primary advantage of radio frequency magnetron sputtering lies in its compatibility with large-scale manufacturing processes and its ability to deposit films on temperature-sensitive substrates [10] [11]. The technique offers excellent reproducibility and process control, making it suitable for industrial applications [10] [11].

3.1.4.2. Co-sputtering with Selenium

Co-sputtering with selenium represents an advanced approach to magnetron sputtering that addresses compositional control challenges in antimony selenide thin film deposition [12]. This technique involves the simultaneous sputtering of antimony selenide and selenium targets, enabling precise control over film stoichiometry [12].

The co-sputtering process typically operates at temperatures of 200-400°C, with independent control over the sputtering power applied to each target [12]. The selenium co-sputtering rate is adjusted to compensate for selenium loss during the deposition process, ensuring stoichiometric film formation [12]. This approach has demonstrated improved film quality with enhanced crystallinity and reduced defect density [12].

Experimental results indicate that co-sputtering with selenium can achieve solar cell efficiencies of 3.8%, representing the highest reported values for sputtered antimony selenide films without post-selenization treatment [12]. The technique requires sophisticated control systems to maintain optimal power ratios between the two targets throughout the deposition process [12].

Pulsed Laser Deposition

Pulsed laser deposition represents a sophisticated technique for antimony selenide thin film fabrication, offering precise stoichiometric transfer from target to substrate [13] [14]. The technique involves the use of high-energy laser pulses to ablate material from an antimony selenide target, creating a plasma plume that deposits on the substrate surface [13] [14] [15].

The pulsed laser deposition process typically operates at substrate temperatures ranging from room temperature to 400°C, with laser fluence carefully controlled to ensure optimal ablation conditions [13] [14]. The technique enables deposition in various atmospheric conditions, including vacuum, inert gas, or reactive gas environments [13] [14]. This flexibility allows for precise control over film composition and properties [13] [14].

Research has demonstrated that pulsed laser deposition can produce antimony selenide films with excellent stoichiometric control and good crystallinity [13] [14]. The technique offers the advantage of congruent target-to-film transfer, meaning that the film composition closely matches that of the target material [13] [14]. This characteristic is particularly valuable for maintaining the desired antimony-to-selenium ratio in the deposited films [13] [14].

The primary challenges associated with pulsed laser deposition include the need for specialized laser equipment and the relatively small deposition area compared to other techniques [13] [14]. However, the technique offers excellent control over film properties and is particularly useful for research and development applications [13] [14].

Pulsed Electron Deposition

Pulsed electron deposition represents a novel technique for antimony selenide thin film fabrication, utilizing pulsed electron beams to ablate material from target sources [16] [17] [18]. The technique employs electron beams with focused diameter of approximately 1 millimeter, energy up to 15 kilovolts, and pulse widths of 100 nanoseconds [17] [18].

The pulsed electron deposition process offers several advantages over conventional physical vapor deposition techniques, including low deviation in composition from bulk to film and effective interaction with ultraviolet-transparent materials [17] [18]. The technique can produce high-purity quantum dots and thin films in-situ within the vacuum chamber [17] [18].

Research investigations have demonstrated that pulsed electron deposition can produce copper-doped antimony selenide films with enhanced optoelectronic properties [16] [19]. The technique enables precise control over doping levels and film composition, with copper incorporation enhancing open-circuit voltage values exceeding 500 millivolts [16] [19]. The free carrier density in copper-doped films increases by two orders of magnitude compared to undoped antimony selenide films [16] [19].

The primary advantages of pulsed electron deposition include cost-effectiveness compared to laser-based techniques and the ability to deposit films from various target materials [17] [18]. The technique offers potential for large-scale production due to its high deposition rates and efficient material utilization [17] [18].

Chemical Deposition Methods

Chemical deposition methods offer alternative approaches to antimony selenide thin film fabrication, typically operating at lower temperatures and utilizing solution-based processes that can be more cost-effective than vacuum-based techniques.

Hydrothermal Synthesis

Hydrothermal synthesis represents a versatile solution-based approach for antimony selenide thin film deposition, operating at relatively low temperatures of 80-200°C [20] [21] [22] [23]. The technique involves the reaction of antimony and selenium precursors in aqueous solution under controlled temperature and pressure conditions [20] [21] [22] [23].

The hydrothermal process typically employs potassium antimony tartrate as the antimony source and selenourea or sodium selenosulfate as the selenium source [21] [23]. The reaction proceeds through the formation of antimony-selenium complexes that subsequently precipitate as antimony selenide films on the substrate surface [21] [23]. The process can be enhanced through the addition of complexing agents such as ethylenediamine tetraacetic acid disodium salt [22].

Research has demonstrated that hydrothermal synthesis can produce antimony selenide films with good phase purity and enhanced crystallinity [21] [23]. The technique enables the formation of various nanostructures, including nanowires and lamellar structures, depending on the reaction conditions [22] [24]. Solar cell efficiencies of 7.9% have been achieved using hydrothermally deposited antimony selenide films, representing the highest reported efficiency for solution-processed antimony selenide solar cells [21].

The hydrothermal synthesis process offers several advantages, including low processing temperature, simple equipment requirements, and the ability to deposit films on large substrate areas [21] [22] [23]. The technique is particularly suitable for applications requiring conformal coating of complex geometries [21] [22].

Solution Atomic Layer Deposition

Solution atomic layer deposition represents a sophisticated approach to antimony selenide thin film fabrication, offering precise control over film thickness and composition at room temperature [25]. The technique involves the sequential introduction of precursor solutions that react at the substrate surface to form antimony selenide films [25].

The solution atomic layer deposition process utilizes antimony and selenium precursors dissolved in appropriate solvents, with the reaction proceeding through controlled surface chemistry [25]. The technique enables the growth of uniform antimony selenide films over large substrate areas, with demonstrated scalability to four-inch substrates [25]. The initially amorphous films can be converted to highly crystalline material through subsequent annealing treatments [25].

Research investigations have revealed that solution atomic layer deposition offers advantages over traditional gas-phase atomic layer deposition, including broader precursor selection and the ability to tune reactivity through solvent choice [25]. The technique enables the examination of various selenium precursors, some of which exhibit facile synthetic routes and optimal experimental ease of use [25].

The primary advantages of solution atomic layer deposition include precise thickness control, excellent film uniformity, and the ability to deposit films at room temperature [25]. The technique offers potential for continuous processing and is compatible with roll-to-roll manufacturing approaches [25].

Chemical Bath Deposition

Chemical bath deposition represents a simple and cost-effective approach to antimony selenide thin film fabrication, utilizing controlled precipitation from aqueous solution [26] [27] [28] [29]. The technique involves the immersion of substrates in chemical baths containing antimony and selenium precursors, with film formation occurring through heterogeneous nucleation and growth [26] [27] [28] [29].

The chemical bath deposition process typically employs antimony chloride or potassium antimony tartrate as antimony sources and sodium selenosulfate as the selenium source [26] [29]. The reaction proceeds through the formation of soluble antimony complexes that subsequently react with selenium species to form antimony selenide films [26] [29]. The process requires careful control of bath composition, temperature, and pH to achieve optimal film quality [26] [29].

Research has demonstrated that chemical bath deposition can produce antimony selenide films with good uniformity and adhesion to various substrate materials [26] [27] [28] [29]. The technique typically produces amorphous films that require post-deposition annealing to achieve crystalline structure [26] [29]. The annealing process, performed at temperatures of 300-400°C in selenium vapor atmosphere, results in films with improved crystallinity and optoelectronic properties [26] [29].

The primary advantages of chemical bath deposition include simple equipment requirements, low processing temperature, and the ability to deposit films on large substrate areas [26] [27] [28] [29]. The technique is particularly suitable for applications requiring low-cost processing and compatibility with flexible substrates [26] [27] [28].

Spin Coating Techniques

Spin coating techniques offer a solution-based approach to antimony selenide thin film deposition, utilizing precursor solutions that are applied to substrates through centrifugal force [30] [31] [32]. The technique involves the dissolution of antimony and selenium precursors in appropriate solvents, followed by film formation through solvent evaporation and subsequent thermal treatment [30] [31] [32].

Recent developments in spin coating techniques have focused on benign solution approaches that avoid the use of corrosive solvents such as hydrazine [30]. These approaches involve the dissolution of antimony and selenium in ethylenediamine and 1,2-ethanedithiol solvent mixtures, followed by isolation of the antimony-selenium complex and re-dissolution in dimethyl sulfoxide [30]. This approach enables the fabrication of antimony selenide nanowires through mild heat treatment at temperatures of 100-150°C [30].

Research investigations have demonstrated that spin coating techniques can produce antimony selenide films with various morphologies, including nanowires and continuous films [30] [31]. The technique offers advantages in terms of processing simplicity and the ability to tune film properties through precursor chemistry [30] [31]. Solar cell applications have been demonstrated using spin-coated antimony selenide films, with efficiency improvements achieved through optimization of processing conditions [30] [31].

The spin coating technique enables the deposition of films on temperature-sensitive substrates due to its low processing temperature requirements [30] [31]. The technique is compatible with large-scale manufacturing processes and offers potential for continuous processing applications [30] [31].

Electrodeposition

Electrodeposition represents an attractive approach to antimony selenide thin film fabrication, offering precise control over film thickness and composition through electrochemical parameters [33] [34] [35] [36] [37]. The technique involves the reduction of antimony and selenium precursors at electrode surfaces, with film formation occurring through controlled electrochemical reactions [33] [34] [35] [36] [37].

The electrodeposition process typically employs aqueous electrolytes containing antimony chloride or antimony potassium tartrate as antimony sources and selenium dioxide or selenous acid as selenium sources [33] [34] [35] [36] [37]. The deposition is performed under potentiostatic or galvanostatic conditions, with careful control of applied potential or current density to achieve optimal film quality [33] [34] [35] [36] [37].

Research has demonstrated that electrodeposition can produce antimony selenide films with good uniformity and controllable thickness [33] [34] [35] [36] [37]. The technique typically produces amorphous films that require post-deposition annealing to achieve crystalline structure [35] [36] [37]. The annealing process, performed at temperatures of 300-400°C in inert atmosphere, results in films with improved crystallinity and optoelectronic properties [35] [36] [37].

Innovative electrodeposition routes based on aqueous alkaline electrolytes have been developed to obtain high-quality antimony selenide films [35] [37]. These approaches utilize the amorphous-to-crystalline phase transition during thermal annealing to achieve films with optimal optoelectronic properties [35] [37]. Solar cell efficiencies of 18 milliamperes per square centimeter have been achieved using electrodeposited antimony selenide films [35] [37].

The electrodeposition technique offers several advantages, including precise thickness control, excellent film uniformity, and the ability to deposit films on complex geometries [33] [34] [35] [36] [37]. The technique is particularly suitable for applications requiring conformal coating and high-throughput processing [33] [34] [35] [36] [37].

Post-Deposition Processing

Post-deposition processing represents a critical aspect of antimony selenide thin film fabrication, significantly influencing the final film properties and device performance. These treatments address various challenges associated with as-deposited films, including crystallinity enhancement, composition optimization, and interface modification.

Thermal Annealing Effects

Thermal annealing constitutes the most widely employed post-deposition treatment for antimony selenide thin films, facilitating the transformation from amorphous to crystalline structure while optimizing film morphology and optoelectronic properties [38] [39] [40] [41] [42] [43].

The thermal annealing process typically involves heating antimony selenide films to temperatures ranging from 300-600°C in controlled atmospheres, commonly argon or nitrogen [38] [39] [40] [41] [42] [43]. The annealing temperature and duration significantly influence the degree of crystallization and the resulting film properties [38] [39] [40] [41] [42] [43]. Research has demonstrated that annealing at 473-573 K results in the transformation of amorphous films to polycrystalline structure with improved optical and electrical properties [38] [42] [43].

Detailed investigations have revealed that thermal annealing affects multiple aspects of film properties, including crystal structure, grain size, surface morphology, and optical bandgap [38] [39] [40] [41] [42] [43]. The amorphous-to-crystalline transition occurs gradually with increasing temperature, with optimal crystallinity achieved at temperatures of 400-500°C [38] [42] [43]. Higher annealing temperatures can lead to selenium loss and degradation of film quality [38] [42] [43].

Advanced annealing techniques have been developed to address the limitations of conventional thermal annealing, including photonic curing that utilizes millisecond light pulses to deliver energy to the sample [39] [40] [41]. This technique enables rapid crystallization while minimizing energy consumption and processing time [39] [40] [41]. Optimal photonic curing conditions involve pulse durations greater than 5 milliseconds and radiant energy of 4-5 joules per square centimeter [39] [40] [41].

The thermal annealing process requires careful optimization of temperature, time, and atmosphere to achieve optimal film properties [38] [39] [40] [41] [42] [43]. The process typically results in efficiency improvements of 2-3% absolute increase in solar cell performance [38] [39] [40] [41] [42] [43].

Selenization Treatments

Selenization treatments represent a crucial post-deposition process for addressing selenium deficiency in antimony selenide thin films, significantly improving film quality and device performance [3] [44] [45] [46] [47]. The process involves exposing films to selenium vapor at elevated temperatures, enabling selenium incorporation and defect passivation [3] [44] [45] [46] [47].

The selenization process typically operates at temperatures of 400-550°C in selenium vapor atmosphere, with treatment duration ranging from minutes to hours depending on the specific requirements [3] [44] [45] [46] [47]. The process addresses selenium loss that commonly occurs during physical vapor deposition, restoring stoichiometric composition and improving film quality [3] [44] [45] [46] [47].

Rapid thermal selenization has emerged as an advanced approach that enables efficient selenium incorporation while preventing undesirable interdiffusion effects [44] [45]. This technique involves rapid heating to selenization temperature followed by controlled cooling, minimizing processing time while maintaining effectiveness [44] [45]. The rapid thermal selenization technique has demonstrated the ability to achieve solar cell efficiencies of 8.25%, representing among the highest reported values for antimony selenide solar cells [44] [45].

Research investigations have revealed that selenization treatments provide multiple benefits, including selenium compensation, defect passivation, and improved carrier transport properties [44] [45] [46] [47]. The process reduces carrier recombination loss and transport resistance, resulting in significant improvements in device performance [44] [45] [46] [47]. The selenization pressure represents a critical parameter, with optimal conditions typically achieved at pressures of 0.05 Pa [47].

The selenization treatment process requires careful control of temperature, pressure, and treatment duration to achieve optimal results [3] [44] [45] [46] [47]. The process typically results in efficiency improvements of 1-2% absolute increase in solar cell performance [3] [44] [45] [46] [47].

Potassium Cyanide Chemical Etching

Potassium cyanide chemical etching represents a powerful surface treatment for antimony selenide thin films, providing significant improvements in device performance through surface passivation and interface modification [48] [49] [50]. The treatment involves exposing films to aqueous potassium cyanide solutions at room temperature, resulting in selective surface modification [48] [49] [50].

The potassium cyanide etching process typically utilizes dilute aqueous solutions applied for controlled durations to achieve optimal surface modification [48] [49] [50]. The treatment preferentially removes surface defects and creates a compositionally modified surface layer that exhibits improved interface properties [48] [49] [50]. Research has demonstrated that potassium cyanide etching creates antimony-rich surface regions that invert the surface polarity, forming buried junction configurations [48] [49].

Detailed investigations have revealed that potassium cyanide etching provides multiple benefits, including surface passivation, improved fill factor, and enhanced device performance [48] [49] [50]. The treatment typically results in fill factor improvements of approximately 20% and overall efficiency improvements of similar magnitude [48] [49]. The surface modification reduces interface recombination and improves carrier collection efficiency [48] [49].

The potassium cyanide etching process requires extreme caution due to the highly toxic nature of cyanide compounds [48] [49] [50]. Appropriate safety protocols and waste disposal procedures must be implemented to ensure safe handling and environmental compliance [48] [49] [50]. Despite these challenges, the technique has consistently demonstrated the most favorable results among various chemical etching approaches [48] [49].

Alternative etching approaches have been investigated to address the toxicity concerns associated with potassium cyanide, including bromine-methanol combinations and other chemical etchants [48] [49]. However, these alternatives have generally shown less favorable results compared to potassium cyanide etching [48] [49].

Substrate Cooling-Speed Control

Substrate cooling-speed control represents an important process parameter for optimizing antimony selenide thin film properties during deposition [1] [51]. The technique involves controlled cooling of the substrate following deposition, enabling optimization of film morphology and interface properties [1] [51].

Research investigations have demonstrated that substrate cooling-speed control significantly affects film quality and device performance [1] [51]. Dedicated substrate cooling improves both antimony selenide morphology and the heterojunction interface properties [1] [51]. The cooling rate influences crystal growth kinetics and stress development within the film, affecting the final film properties [1] [51].

The substrate cooling-speed control process typically involves controlled cooling rates ranging from rapid quenching to slow cooling, depending on the desired film properties [1] [51]. The optimal cooling conditions depend on the specific deposition technique and substrate material [1] [51]. The process requires modifications to deposition equipment to enable precise temperature control during the cooling phase [1] [51].

Experimental results have shown that optimized substrate cooling-speed control can improve solar cell efficiency by approximately 1% absolute increase [1] [51]. The improvement results from enhanced film morphology and reduced interface recombination [1] [51]. The technique is particularly effective when combined with other post-deposition treatments such as annealing or selenization [1] [51].

GHS Hazard Statements

H301+H331 (90.48%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard